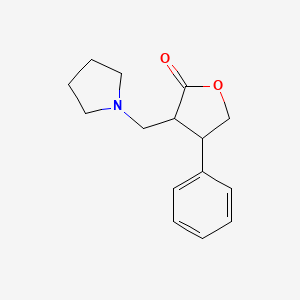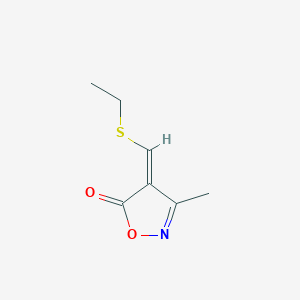
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of an α,β-unsaturated carbonyl compound with an ethylsulfanyl group and a nitrile oxide. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-4-(methylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
- (4Z)-4-(ethylsulfanylmethylidene)-3-ethyl-1,2-oxazol-5-one
- (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-thiazol-5-one
Uniqueness
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is unique due to its specific substitution pattern and the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to other oxazole derivatives.
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H9NO2S/c1-3-11-4-6-5(2)8-10-7(6)9/h4H,3H2,1-2H3/b6-4- |
Clé InChI |
KXWMUQKIMRRJOS-XQRVVYSFSA-N |
SMILES isomérique |
CCS/C=C\1/C(=NOC1=O)C |
SMILES canonique |
CCSC=C1C(=NOC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


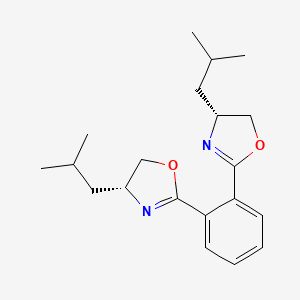
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
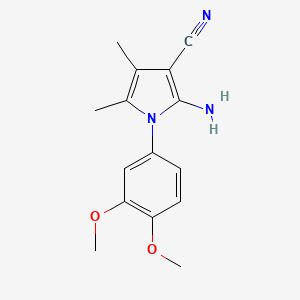
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)

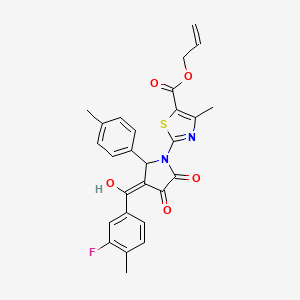
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)


![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
